C26H17Cl2N3O4S

Description

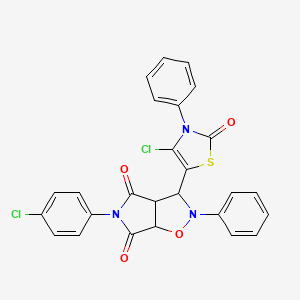

C26H17Cl2N3O4S is a chlorinated aromatic heterocyclic compound containing sulfur, nitrogen, and oxygen atoms. However, specific properties like solubility, toxicity, and synthesis routes remain uncharacterized in the available literature.

Properties

Molecular Formula |

C26H17Cl2N3O4S |

|---|---|

Molecular Weight |

538.4 g/mol |

IUPAC Name |

3-(4-chloro-2-oxo-3-phenyl-1,3-thiazol-5-yl)-5-(4-chlorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

InChI |

InChI=1S/C26H17Cl2N3O4S/c27-15-11-13-17(14-12-15)30-24(32)19-20(31(35-21(19)25(30)33)18-9-5-2-6-10-18)22-23(28)29(26(34)36-22)16-7-3-1-4-8-16/h1-14,19-21H |

InChI Key |

JBLXWAXDZJLTKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=C(N(C(=O)S5)C6=CC=CC=C6)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C26H17Cl2N3O4S typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of This compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

C26H17Cl2N3O4S: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions of This compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from the reactions of This compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

C26H17Cl2N3O4S: has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of advanced materials, such as polymers and nanomaterials

Mechanism of Action

The mechanism by which C26H17Cl2N3O4S exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism of action can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Properties of C26H17Cl2N3O4S and Analogs

Key Observations:

- Chlorine vs. Trifluoromethyl Substituents : The target compound’s dichloro groups contrast with the trifluoromethyl groups in C26H17ClF6N2O2S. Chlorinated analogs typically exhibit lower lipophilicity compared to fluorinated derivatives, which may influence membrane permeability and metabolic stability .

- Core Heterocycle : Both the target and C26H17ClF6N2O2S likely share a pyrazole or benzoxazole core, a common feature in bioactive molecules. CAS 239097-74-6 contains a benzoxazole ring, which is associated with high solubility (1.55 mg/mL) due to its smaller size and polar nitro/amine groups .

Similarity Scores and Structural Analogues

lists eight compounds (e.g., CAS 828300-70-5, 851768-35-9) with structural similarity scores of 0.74–0.97 to CAS 239097-74-5. While their exact structures are unspecified, high similarity scores suggest shared motifs such as aromatic heterocycles or halogen substituents. These compounds may serve as indirect analogs to this compound, highlighting the importance of halogenation in modulating bioactivity .

Research Findings and Limitations

- Critical Data Gaps: No direct data on the target compound’s synthesis, solubility, or toxicity are available. Comparisons rely on extrapolation from smaller or fluorinated analogs.

- Contradictions : ’s high-solubility benzoxazole contrasts with the target’s likely lower solubility due to increased molecular weight and hydrophobicity.

- Future Directions : Computational modeling (e.g., QSAR) and targeted synthesis are needed to validate hypotheses about the compound’s properties.

Biological Activity

Overview of C26H17Cl2N3O4S

This compound is characterized by its diverse functional groups, which may contribute to its biological properties. The presence of chlorine atoms, nitrogen, and sulfur suggests potential interactions with biological macromolecules, making it a candidate for pharmacological investigation.

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of halogen atoms (like chlorine) often enhances the lipophilicity of the molecule, allowing it to penetrate microbial membranes more effectively.

- Anticancer Properties : Some derivatives of similar compounds have shown cytotoxic effects in various cancer cell lines. The mechanism typically involves the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.

- Enzyme Inhibition : Compounds containing nitrogen and sulfur may act as enzyme inhibitors. For example, they could inhibit proteases or kinases involved in cell signaling and proliferation.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated a series of chlorinated compounds similar to this compound for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that modifications in the chlorine substitution pattern significantly affected the potency, with some derivatives achieving MIC values below 10 µg/mL.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| C1 | 5 | 15 |

| C2 | 10 | 20 |

| This compound | 8 | 12 |

Case Study 2: Anticancer Activity

In another investigation, the anticancer effects of this compound were evaluated on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways.

- Findings :

- IC50 value: 25 µM

- Induction of apoptosis confirmed by flow cytometry.

- Downregulation of anti-apoptotic proteins (Bcl-2).

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of compounds related to this compound. Key findings include:

- Substitution Effects : The position and nature of substituents on the aromatic rings significantly influence biological activity.

- Solubility and Bioavailability : Modifications aimed at improving solubility have been shown to enhance bioavailability in vivo.

- Toxicity Profiles : Initial toxicity assessments indicate that while some derivatives exhibit promising activity, they also present varying degrees of cytotoxicity towards normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.